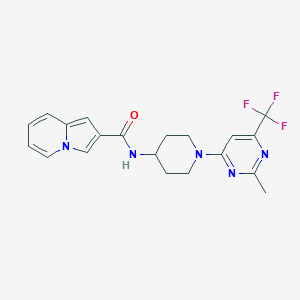

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a trifluoromethylpyrimidine group and linked to an indolizine-2-carboxamide moiety. The compound’s design aligns with trends in drug discovery where trifluoromethyl groups enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O/c1-13-24-17(20(21,22)23)11-18(25-13)27-8-5-15(6-9-27)26-19(29)14-10-16-4-2-3-7-28(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQOARVXJQVXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an indolizine core, a piperidine ring, and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 400.35 g/mol. The trifluoromethyl group is particularly noteworthy as it may enhance the lipophilicity and biological activity of the compound.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR . The structural components of this compound may similarly interact with these pathways, promoting apoptosis in cancer cells.

The proposed mechanism of action for the compound involves:

- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases involved in tumor growth.

- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways, leading to cell death in malignant cells.

Anti-inflammatory and Antibacterial Activities

In addition to antitumor properties, this compound may also exhibit anti-inflammatory and antibacterial activities. Pyrazole derivatives have been noted for their effectiveness against inflammatory conditions and bacterial infections . This broad spectrum of activity makes it a candidate for further pharmacological exploration.

Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of related pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a synergistic effect . This highlights the potential for this compound in cancer treatment protocols.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. Results showed that these derivatives could reduce inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis

The following table compares this compound with other structurally related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Antitumor | Kinase inhibition |

| Compound B | Anti-inflammatory | Cytokine modulation |

| This compound | Antitumor, Anti-inflammatory | Kinase inhibition, Apoptosis induction |

Comparison with Similar Compounds

Piperidine-Linked Benzamide/Urea Derivatives ()

Compounds 8a–8c and 14a–14d from share a piperidin-4-yl scaffold but differ in substituents (e.g., benzamide, urea, sulfonyl groups). Key comparisons include:

Comparison with Target Compound :

- The target compound replaces benzamide/urea with an indolizine-2-carboxamide , a bicyclic system that may confer planar rigidity for improved target binding.

- The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group in the target compound is distinct from the ethylthioureido or fluorophenylsulfonyl groups in , suggesting divergent pharmacological profiles.

JAK Inhibitors with Pyrimidine-Piperidine Scaffolds (–6)

The JAK inhibitor {1-[1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (Formula I) shares a trifluoromethylpyrimidine-piperidine core but incorporates additional pharmacophores (e.g., pyrrolopyrimidine, pyrazole).

Functional Insights :

Goxalapladib: A Piperidine-Naphthyridine Hybrid ()

Goxalapladib (CAS-412950-27-7) is a naphthyridine-piperidine derivative used in atherosclerosis treatment.

| Feature | Target Compound | Goxalapladib |

|---|---|---|

| Core Structure | Indolizine-piperidine-pyrimidine | Naphthyridine-piperidine-biphenyl |

| Key Substituents | Trifluoromethylpyrimidine | Trifluoromethylbiphenyl, difluorophenyl |

| Therapeutic Use | Hypothesized kinase modulation | Atherosclerosis |

Comparison :

- Goxalapladib’s naphthyridine core enables distinct binding mechanisms compared to the target compound’s indolizine .

- Both utilize piperidine for conformational flexibility but differ in aromatic systems .

Q & A

Q. What are the standard synthetic routes for N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Pyrimidine Core Formation : A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group is synthesized via cyclocondensation of trifluoromethyl-containing precursors with amidines or urea derivatives under acidic conditions.

- Piperidine Coupling : The pyrimidine moiety is coupled to a piperidine ring through nucleophilic substitution or transition metal-catalyzed cross-coupling.

- Amide Bond Formation : The indolizine-2-carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using activating agents like HATU . Key solvents include DMSO or acetonitrile, with triethylamine as a base to optimize reaction efficiency .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly for distinguishing piperidine conformers and indolizine substituents.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives, as seen in related compounds) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is initial biological activity screening typically performed for this compound?

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease assays) and cell viability tests (MTT assays) using cancer or microbial cell lines.

- Binding Affinity Measurements : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-pyrimidine coupling step?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.

- Reaction Monitoring : Use HPLC or TLC to track intermediates and adjust reaction times (typically 12–24 hours) .

Q. How to resolve contradictions in biological activity data across different assays?

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzymatic assays).

- Cell Line Variability : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins.

- Dose-Response Curves : Ensure consistent IC measurements across replicates to identify outliers .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Substituent Variation : Modify the trifluoromethyl group on the pyrimidine ring or indolizine substituents to assess impacts on lipophilicity (logP) and metabolic stability.

- Pharmacophore Modeling : Map electrostatic and steric features to identify critical binding motifs.

- Comparative Studies : Benchmark against analogs like N-(4-chlorophenyl)-pyrimidine derivatives to evaluate substituent effects .

Q. How to investigate the compound's mechanism of action in complex biological systems?

- Target Identification : Use affinity chromatography or chemical proteomics to pull down interacting proteins.

- Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK modulation).

- In Vivo Models : Evaluate pharmacokinetics (PK) and efficacy in rodent xenograft models, monitoring plasma half-life and tissue distribution .

Q. What methodologies address low solubility or stability during formulation?

- Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility.

- Co-solvent Systems : Employ cyclodextrin complexes or PEG-based formulations.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

Methodological Notes

- Data Contradictions : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns ) with computational docking studies to validate binding modes.

- Advanced Characterization : Combine dynamic light scattering (DLS) and differential scanning calorimetry (DSC) for polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.